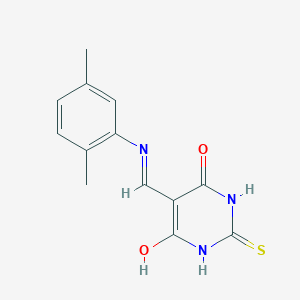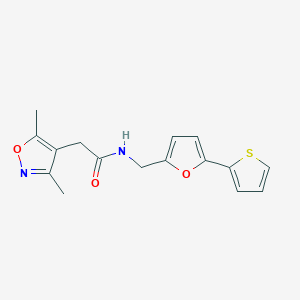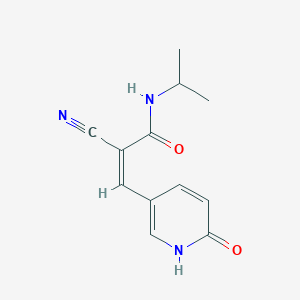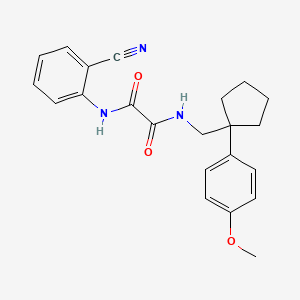![molecular formula C22H17N3O3S B2462007 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-16-9](/img/structure/B2462007.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Applications in Vascular Endothelial Growth Factor Inhibition
- VEGFR-2 Inhibition : Analogues similar to the given compound have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant for the treatment of cancers, as VEGFR-2 plays a crucial role in angiogenesis and tumor growth. One particular analogue demonstrated high kinase selectivity and robust efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
2. Luminescent and Mechanochemical Properties
- Enhanced Emission and Multi-stimuli Response : Related compounds have been found to exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in certain solvent conditions. Additionally, these compounds demonstrate mechanochromic properties, displaying multi-stimuli responsiveness, which could be valuable in materials science and sensor technologies (Srivastava et al., 2017).
3. Antibacterial Potential
- Activity Against Bacterial Strains : Some analogues have been synthesized and tested for antibacterial activity, showing promising results especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant antibacterial activity at non-cytotoxic concentrations, indicating potential as antibacterial agents (Palkar et al., 2017).
4. Anticancer and Antiproliferative Activities
- Potential in Cancer Treatment : Several synthesized derivatives of similar compounds have shown interesting biological properties, such as antimicrobial and antiproliferative activities. One particular derivative demonstrated notable inhibitory effect against HCT-116 cancer cells, suggesting its potential as an anti-proliferative agent in cancer treatment (Mansour et al., 2020).
5. Theoretical Investigations in Drug Applications
- Computational Calculations and Molecular Docking : Theoretical investigations and molecular docking studies have been conducted on some derivatives to understand their potential as drugs for conditions like malaria and COVID-19. These studies help in predicting the biological activity and interaction of these compounds with biological targets (Fahim & Ismael, 2021).
6. Crystal Structure Analysis
- Structural Insights : The crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives have been explored, providing insights into the molecular conformations and interactions that may be important for their biological activities (Artheswari et al., 2019).
7. Insecticidal Properties
- Biochemical Impacts on Insects : Some derivatives have been studied for their insecticidal properties, particularly against the cotton leafworm. These studies help in understanding the toxicological and biochemical impacts of these compounds on insects, indicating potential use in pest control (Soliman et al., 2020).
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-21(16-6-2-1-3-7-16)25(14-15-5-4-8-23-13-15)22-24-17-11-18-19(12-20(17)29-22)28-10-9-27-18/h1-8,11-13H,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAJUMZQNGASML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2461928.png)



![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)

![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)